3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid

Medicinal Chemistry Pharmacokinetics Lipophilicity Optimization

3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid (CAS 2377032-45-4, molecular formula C11H7F5O2, molecular weight 266.16) is a disubstituted benzoic acid scaffold that combines a gem-difluorocyclopropyl (2,2-DFCP) group at the meta position with a trifluoromethyl (CF3) group at the 5-position of the phenyl ring. This dual-fluorinated architecture places it at the intersection of two well-validated medicinal chemistry strategies: the use of the CF3 group as a lipophilicity-enhancing, metabolically stabilizing electron-withdrawing substituent, and the use of the gem-difluorocyclopropyl moiety as a chiral, conformationally constrained bioisostere capable of modulating target binding and metabolic fate.

Molecular Formula C11H7F5O2
Molecular Weight 266.167
CAS No. 2377032-45-4
Cat. No. B2931676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid
CAS2377032-45-4
Molecular FormulaC11H7F5O2
Molecular Weight266.167
Structural Identifiers
SMILESC1C(C1(F)F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H7F5O2/c12-10(13)4-8(10)5-1-6(9(17)18)3-7(2-5)11(14,15)16/h1-3,8H,4H2,(H,17,18)
InChIKeyZXLNIOSGNPSJNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid (CAS 2377032-45-4): Fluorinated Benzoic Acid Scaffold for Medicinal and Agrochemical R&D


3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid (CAS 2377032-45-4, molecular formula C11H7F5O2, molecular weight 266.16) is a disubstituted benzoic acid scaffold that combines a gem-difluorocyclopropyl (2,2-DFCP) group at the meta position with a trifluoromethyl (CF3) group at the 5-position of the phenyl ring . This dual-fluorinated architecture places it at the intersection of two well-validated medicinal chemistry strategies: the use of the CF3 group as a lipophilicity-enhancing, metabolically stabilizing electron-withdrawing substituent, and the use of the gem-difluorocyclopropyl moiety as a chiral, conformationally constrained bioisostere capable of modulating target binding and metabolic fate [1]. The compound is commercially available at 98% purity from specialty chemical suppliers and is positioned as a versatile building block for the synthesis of more complex drug-like molecules in anti-inflammatory, antiviral, and pesticidal discovery programs .

Why Simple Cyclopropyl or Mono-Trifluoromethyl Benzoic Acids Cannot Replace 3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid


Simple structural analogs of 3-(2,2-difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid—such as 3-(2,2-difluorocyclopropyl)benzoic acid (lacking the 5-CF3 group) or 3-cyclopropyl-5-(trifluoromethyl)benzoic acid (lacking cyclopropyl fluorination)—exhibit substantially different physicochemical profiles and synthetic utility that preclude direct interchangeability . The target compound's dual fluorination strategy is explicitly non-redundant: removing the 5-CF3 group eliminates a critical electron-withdrawing and lipophilic pharmacophoric element, while replacing the gem-difluorocyclopropyl with an unsubstituted cyclopropyl sacrifices the conformational bias and metabolic shielding effects that fluorine atoms confer on the cyclopropane ring [1][2]. These differences translate into divergent LogP values, distinct hydrogen-bond acceptor counts, altered molecular weights, and unique reactivity profiles in downstream coupling reactions—each of which can materially affect pharmacokinetic properties, target engagement, and the chemical tractability of derived lead compounds . As a result, procurement decisions that substitute in-class analogs without direct comparative data risk yielding synthesis intermediates with inauthentic ADME and pharmacological readouts, undermining the reproducibility of proprietary SAR campaigns.

Quantitative Comparator Evidence: Physicochemical Differentiation of 3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid


LogP Differentiation: Enhanced Lipophilicity Over Non-Fluorinated and Mono-Fluorinated Cyclopropyl Analogs

3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid exhibits a calculated LogP of 3.53 , which is increased by +0.24 log units compared to the non-fluorinated cyclopropyl analog 3-cyclopropyl-5-(trifluoromethyl)benzoic acid (LogP 3.29) , and by +1.23 log units relative to the 5-CF3-lacking analog 3-(2,2-difluorocyclopropyl)benzoic acid (XLogP3-AA 2.3) [1]. In drug discovery, lipophilicity modulation in the LogP 3–4 range is recognized as important for balancing membrane permeability and metabolic clearance. The +0.24 log unit increment contributed by gem-difluorination of the cyclopropane ring represents a tangible physicochemical differentiation from the unsubstituted cyclopropyl comparator.

Medicinal Chemistry Pharmacokinetics Lipophilicity Optimization

Fluorine Atom Count: Five Fluorine Atoms Confer Distinctive Metabolic Stability Potential Over Three-Fluorine and Two-Fluorine Analogs

The target compound contains five covalently bound fluorine atoms (two in the gem-difluorocyclopropyl group, three in the 5-CF3 group), whereas the nearest procurement alternatives carry fewer fluorines: 3-cyclopropyl-5-(trifluoromethyl)benzoic acid contains three fluorines (CF3 only), and 3-(2,2-difluorocyclopropyl)benzoic acid contains two fluorines (DFCP only) . Published literature on structurally related trifluoromethylcyclopropyl systems demonstrates that fluorinated cyclopropane motifs consistently and independently improve in vitro metabolic stability compared to non-fluorinated alkyl bioisosteres such as tert-butyl groups; the gem-difluorocyclopropyl and CF3 motifs each contribute additive shielding of adjacent C–H bonds toward oxidative cytochrome P450 metabolism [1]. While no direct head-to-head stability data exist for the target compound against its specific analogs, the established additive metabolic benefit of fluorine incorporation on cyclopropane rings supports the class-level inference that five-fluorine substitution confers greater metabolic stability potential than three- or two-fluorine substitution in analogous scaffolds.

Metabolic Stability Bioisostere Design Medicinal Chemistry

Molecular Weight Differentiation: 266.16 Da – An Intermediate-Sized Scaffold Balance

The target compound's molecular weight of 266.16 Da occupies a deliberate intermediate position between smaller analogs: it is +36.0 Da heavier than 3-cyclopropyl-5-(trifluoromethyl)benzoic acid (MW 230.186) and +68.0 Da heavier than 3-(2,2-difluorocyclopropyl)benzoic acid (MW 198.17) . An incremental increase of 36 Da corresponds to the replacement of two cyclopropyl hydrogens with two fluorine atoms—a substitution previously described for rationally modulating target affinity while preserving ligand efficiency and maintaining the scaffold within fragment-like property space [1].

Fragment-Based Drug Discovery Lead Optimization Molecular Properties

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Profile: Computational Predictors of Passive Permeability

The target compound's computed TPSA is 37.3 Ų with one hydrogen bond donor and one hydrogen bond acceptor , placing it within the accepted range for oral bioavailability (Veber rule: TPSA ≤ 140 Ų, HBD ≤ 5, HBA ≤ 10) [1]. By comparison, the non-fluorinated cyclopropyl analog 3-cyclopropyl-5-(trifluoromethyl)benzoic acid has identical HBD (1) and HBA (2) counts but a distinct LogP and MW combination ; the 5-CF3-lacking analog shares the same TPSA (37.3 Ų) but a significantly lower LogP (2.3 vs. 3.53) [2]. The combination of low TPSA and elevated LogP in the target compound suggests a permeability profile better suited for passive transcellular diffusion relative to compounds with identical TPSA but lower lipophilicity.

Drug Design ADME Prediction Physicochemical Property Optimization

Racemic vs. Single-Enantiomer Availability: Implications for Chiral SAR Exploration

The target compound (CAS 2377032-45-4) is supplied as a racemic mixture with respect to the chiral gem-difluorocyclopropyl ring , a feature that distinguishes it from chiral-resolved analogs such as (1R)-2,2-difluorocyclopropane-1-carboxylic acid (CAS 1631747-25-5) which is available as a single enantiomer . Published SAR data on RORγt inhibitors containing gem-difluorocyclopropyl carboxamide motifs demonstrate that enantiomeric configuration can modulate target potency by several-fold; for example, BDBM385470 (containing a 2,2-difluorocyclopropyl carbamoyl moiety) exhibits an IC50 of 5 nM against RORγ in a TR-FRET biochemical assay, while closely related analogs with alternative stereochemical arrangements show distinct activity profiles [1]. The racemic form of the target compound provides procurement teams the option to either screen the mixture in initial SAR campaigns or commission chiral resolution to access both enantiomers for systematic stereochemical optimization.

Chiral Chemistry Stereochemistry Lead Optimization

Synthetic Versatility: Carboxylic Acid Handle Enables Diverse Derivatization Pathways Contrasting with Ester and Aniline Analogs

The target compound bears a free carboxylic acid group at the 1-position of the phenyl ring, enabling direct amide coupling, esterification, reduction, or Curtius rearrangement without deprotection steps . This contrasts with procurement alternatives where the acid is pre-derivatized: methyl 3-(2,2-difluorocyclopropyl)benzoate (CAS 2114346-50-6) is supplied as the methyl ester requiring saponification prior to coupling , and 2-(2,2-difluorocyclopropyl)-4-(trifluoromethyl)aniline (CAS 3002957-89-0) bears an amino rather than carboxyl handle, directing derivatization toward amide bond formation at nitrogen rather than carbon . The free carboxylic acid format provides at least one additional synthetic transformation pathway (direct amide coupling) that avoids the atom-inefficient and yield-eroding deprotection sequence required for ester-protected analogs. Furthermore, patent literature on structurally related 2,2-difluorocyclopropyl benzoic acid derivatives explicitly identifies the carboxylic acid as the preferred intermediate for generating fungicidal and insecticidal end products via esterification or amidation [1].

Synthetic Chemistry Fragment Elaboration Medicinal Chemistry

High-Value Application Scenarios for 3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid in R&D Procurement


RORγt Inhibitor Lead Optimization Programs

Published patent data demonstrates that gem-difluorocyclopropyl carboxamide motifs are integral to potent RORγt inverse agonists with IC50 values in the low nanomolar range (e.g., BDBM385470: IC50 5 nM; BDBM359588: IC50 1.30 nM) in TR-FRET biochemical assays [1][2]. 3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid serves as a direct synthetic precursor for generating amide libraries targeting the RORγt ligand-binding domain, with the 5-CF3 substituent providing additional opportunities for lipophilic optimization and the racemic difluorocyclopropyl ring enabling exploration of chiral SAR once individual enantiomers are resolved. Procurement of this scaffold is indicated for groups developing small-molecule immunomodulators for autoimmune diseases including psoriasis, rheumatoid arthritis, and multiple sclerosis [3].

Novel Insecticide and Acaricide Discovery via Fluorinated Scaffold Derivatization

US Patent 4889870A establishes that 2-(2,2-difluorocyclopropyl)alkyl benzoate esters exhibit insecticidal and acaricidal activity superior to non-fluorinated cyclopropane compounds, with the patent explicitly stating that the 2,2-difluorocyclopropyl derivatives provide better pest control than previously known cyclopropane-based agents [1]. Additional patent literature (US 5326901, difluorocyclopropane pesticide patents) identifies 2,2-difluorocyclopropyl carboxylic acids as preferred intermediates for synthesizing pesticidal end products. 3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid offers an enhanced scaffold featuring both the validated DFCP pharmacophore and an additional CF3 group known to improve environmental stability and cuticular penetration in agrochemical actives [2]. Agrochemical R&D teams pursuing resistance-breaking insecticides or acaricides with differentiated MoA profiles can use this scaffold to generate ester and amide libraries for screening against pest panels.

Fragment-Based Drug Discovery (FBDD) Library Expansion with Fluorinated Benzoic Acid Scaffolds

With TPSA of 37.3 Ų, MW of 266 Da, and calculated LogP of 3.53, 3-(2,2-difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid falls within fragment-like property space (MW < 300 Da, TPSA ≤ 60 Ų) while offering significantly elevated fluorine density (5 F atoms, Fsp³ = 0.45) relative to conventional fragments [1][2]. FBDD programs benefit from fluorinated fragments because ¹⁹F NMR enables direct detection of fragment binding in protein-observed and ligand-observed screening formats without interference from the proton background of biological buffers [3]. The carboxylic acid handle supports rapid parallel amide library synthesis, and the racemic difluorocyclopropyl group provides a built-in stereochemical probe: differential binding of enantiomers in subsequent hit validation can confirm specific target engagement. Biotech and pharma fragment screening groups seeking to increase the 3D character and fluorine coverage of their fragment libraries should prioritize this scaffold over mono-fluorinated or non-fluorinated benzoic acid alternatives.

Metabolic Stability Optimization of Benzoic Acid-Based Lead Series

The peer-reviewed demonstration that trifluoromethylcyclopropyl motifs confer consistently improved in vitro and in vivo metabolic stability relative to tert-butyl and other alkyl bioisosteres (Barnes-Seeman et al., ACS Med. Chem. Lett. 2013) establishes the general principle that fluorinated cyclopropanes serve as metabolically shielded replacements for oxidation-prone alkyl groups [1]. 3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid combines both a gem-difluorocyclopropyl ring and a trifluoromethyl group on the same phenyl core—two independently validated metabolic stability-enhancing motifs—making it a strategic building block for medicinal chemistry teams encountering rapid oxidative clearance in benzoic acid-derived lead series. The compound can be coupled to amine-bearing cores while preserving the free acid for salt formation or further derivatization, enabling rapid generation of analogs for microsomal stability screening without additional protecting group manipulations [2].

Quote Request

Request a Quote for 3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.